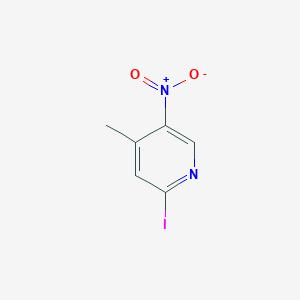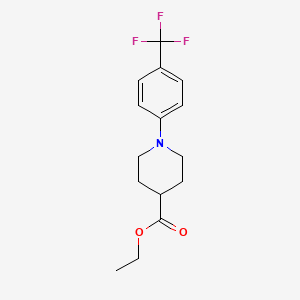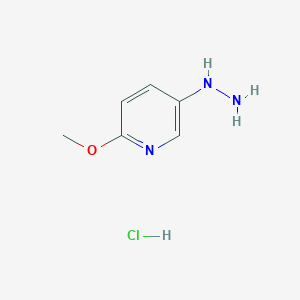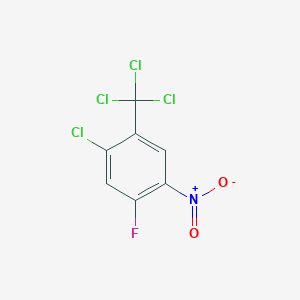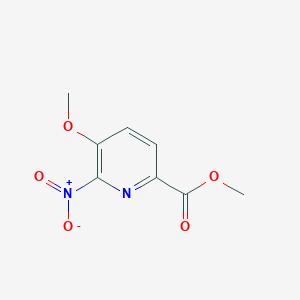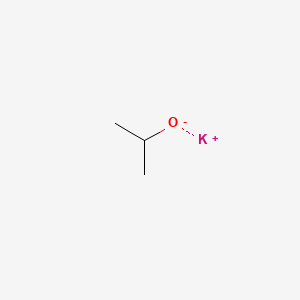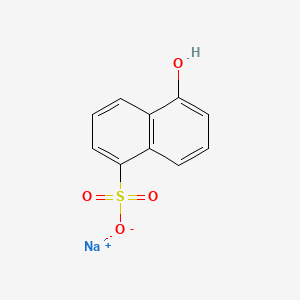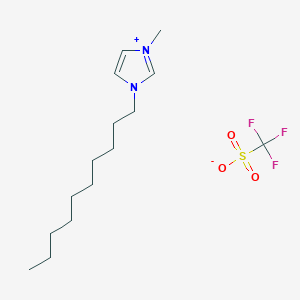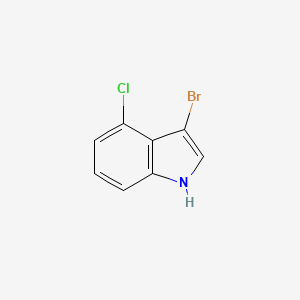
2-Chloro-6-methylbenzoyl chloride
Vue d'ensemble
Description
2-Chloro-6-methylbenzoyl Chloride (CAS# 89894-44-0) is a useful research chemical . It has a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . The IUPAC name for this compound is 2-chloro-6-methylbenzoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzoyl chloride consists of a benzene ring with a chlorine atom and a methyl group attached at positions 2 and 6 respectively. Additionally, there is a carbonyl group (C=O) attached to the benzene ring, which is also bonded to a chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methylbenzoyl chloride include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . Unfortunately, specific information such as melting point, boiling point, and solubility were not found.
Applications De Recherche Scientifique
Synthesis and Characterization in Metal Complexes
2-Chloro-6-methylbenzoyl chloride has been utilized in the synthesis of various metal complexes. For example, it played a role in the creation of palladium(II) complexes with a novel chelating iminocarbene ligand. These complexes were extensively analyzed using NMR spectroscopy and demonstrated dynamic behavior, indicating potential applications in coordination chemistry and catalysis (Frøseth et al., 2003).
Development of Efficient Synthesis Methods
2-Chloro-6-methylbenzoyl chloride has been central in developing efficient synthesis methods for various compounds. One such application involved creating 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation methods. These methods proved efficient for large-scale production, highlighting the compound's versatility in organic synthesis (Daniewski et al., 2002).
Antimicrobial Applications
The compound has found applications in synthesizing heterocyclic molecules like oxadiazole derivatives, which exhibit antimicrobial activities. Such research indicates potential uses in developing new antibacterial agents, particularly against strains like Escherichia coli (Aziz‐ur‐Rehman et al., 2015).
Novel Gold(I) Carbene Complexes
In the field of medicinal chemistry, 2-Chloro-6-methylbenzoyl chloride contributed to synthesizing novel gold(I) carbene complexes. These complexes were evaluated as potential anticancer drug candidates, demonstrating both structural uniqueness and promising biological effects against cancer cells (Messori et al., 2014).
Environmental Biodegradation
Research involving Pseudomonas cepacia MB2 demonstrated the compound's role in environmental biodegradation. The bacterium could metabolize 3-chloro-2-methylbenzoate, a related compound, through the meta fission pathway, indicating potential applications in bioremediation and environmental protection (Higson & Focht, 1992).
Orientations Futures
While specific future directions for 2-Chloro-6-methylbenzoyl chloride are not available, benzoyl chlorides are important in the field of organic synthesis. They are used as intermediates in the synthesis of a wide range of organic compounds. Future research may focus on developing new synthetic methods and applications for these compounds .
Propriétés
IUPAC Name |
2-chloro-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWNQSMJBAKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625308 | |
| Record name | 2-Chloro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89894-44-0 | |
| Record name | 2-Chloro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

